Tin(II) tetrafluoroborate

Overview

Description

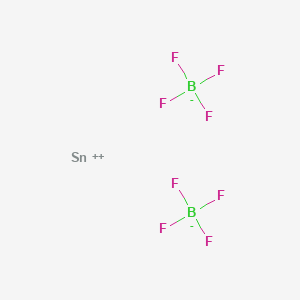

Tin(II) tetrafluoroborate, also known as tin tetrafluoroborate or tin difluoroborate, is an inorganic compound with the chemical formula Sn(BF4)2. It is a white solid that is used in a variety of laboratory experiments and applications, including organic synthesis and catalysis. This compound is a highly stable compound and is soluble in both water and organic solvents. It is also a highly reactive compound and is capable of forming strong covalent bonds with other molecules.

Scientific Research Applications

Electrodeposition : Morimitsu et al. (2003) investigated the electrochemistry of Sn(II) in 1-ethyl-3-methylimidazolium tetrafluoroborate molten salt, focusing on the electrodeposition and dissolution of tin on a platinum electrode (Morimitsu, Nakahara, Iwaki, & Matsunaga, 2003).

Materials Science : Batzill and Diebold (2005) reviewed the physical and chemical properties of tin oxide, motivated by its applications in solid-state gas sensors, oxidation catalysts, and transparent conductors (Batzill & Diebold, 2005).

Electrochemical Storage : Achour et al. (2018) investigated the effect of surface chemistry of reactive sputtered TiN electrodes on electrochemical capacitors (ECs), focusing on how surface defects enhance electrochemical capacitive charge storage (Achour, Islam, Ahmad, Brizoual, Djouadi, & Brousse, 2018).

Catalysis and Fuel Cells : Jou et al. (2010) studied the electrodeposition of palladium-tin alloys from an ionic liquid for ethanol electro-oxidation, revealing enhanced efficiency and stability of Pd-Sn coated electrodes (Jou, Chang, Whang, & Sun, 2010).

Analytical Chemistry : Al-zamil and Townshend (1988) developed a method for determining tin using a cold trap and SnO emission measurement, highlighting tin's volatile hydride formation (Al-zamil & Townshend, 1988).

Electrochemical Production : Mamantov and Laher (1989) showed that tetrafluoroborate melts are viable electrolytes for electrochemical production of fluorine, using anodes and cathodes involving tin (Mamantov & Laher, 1989).

Chemical Vapor Deposition (CVD) : Suh et al. (1997) used a new tin(IV) hexafluoroisopropoxide complex and a related tin(II) compound as precursors in the CVD of tin oxide thin films (Suh, Hoffman, Atagi, Smith, Liu, & Chu, 1997).

Nanomaterial Synthesis : Dong et al. (2008) synthesized tin oxide (SnO2) microspheres via a hydrothermal process in the presence of an ionic liquid containing tetrafluoroborate (Dong, Li, Liu, Lin, & Liu, 2008).

Mechanism of Action

Target of Action

Tin(II) tetrafluoroborate, also known as Tin fluoroborate, is primarily employed in metal plating . The primary targets of this compound are the metal surfaces that are to be plated.

Mode of Action

It is known that the compound interacts with metal surfaces, facilitating the process of metal plating .

Biochemical Pathways

The compound has been observed to interact with crown ethers and oxa-thia- or oxa-selena-macrocycles, leading to fragmentation of the fluoroanions, cleavage of the ligands, and adduct formation .

Result of Action

The primary result of this compound’s action is the plating of metal surfaces On a molecular level, the compound facilitates the deposition of a metal layer onto the target surface

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It is corrosive to metals and incompatible with certain substances such as nitrates and strong acids . Furthermore, its reactivity can lead to the release of irritating gases and vapors upon thermal decomposition .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tin(II) tetrafluoroborate plays a significant role in biochemical reactions. It is primarily used in metal plating, including the plating of bath tinned copper and tin alloy

Cellular Effects

It is known that tin compounds can be absorbed via oral, inhalation, or dermal routes, and they may enter the bloodstream and bind to hemoglobin, where they are distributed and accumulate mainly in the kidney, liver, lung, and bone .

Molecular Mechanism

It is known that the compound is used in electroplating and acts as a catalyst for various organic reactions

properties

IUPAC Name |

tin(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNSDMGTYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884647 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13814-97-6 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Tin(II) tetrafluoroborate in electroplating baths, and how does it impact the final product?

A1: this compound serves as a source of tin ions in electroplating baths, specifically for depositing tin onto metallic surfaces. [] This process is widely employed to enhance corrosion resistance and achieve a bright, aesthetically pleasing finish. [] The addition of specific additives, such as perfluoroalkyl sulfonates as wetting agents, can further improve the speed and quality of tin deposition. []

Q2: What are the potential challenges associated with handling this compound in laboratory settings?

A3: While this compound is a valuable compound for various applications, it requires careful handling due to its reactivity. The compound is sensitive to moisture, and exposure to air can lead to its decomposition. Therefore, it should be stored under inert conditions, such as in a desiccator or a glove box. Additionally, as observed in its reactions with macrocycles, this compound can undergo hydrolysis, particularly in the presence of certain ligands. [] This hydrolysis can generate hydrofluoric acid (HF), a highly corrosive and toxic substance. Consequently, appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)

![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)